C-2 KIE in Hemoglobin Glycation
In a head-to-head comparison of D-glucose-2-h (unlabeled at C-2) versus D-glucose-2-d (deuterated at C-2), the DPG-dependent rate of hemoglobin glycation exhibited a kinetic isotope effect of 2.1 ± 0.3 with C-2 deuteration, whereas the DPG-independent rate constant showed no statistically significant isotope effect (1.1 ± 0.1) [1]. This differential response unambiguously demonstrates that C-2 proton abstraction is wholly or partially rate-limiting in the DPG-catalyzed Amadori rearrangement pathway. A C-6-deuterated analog (D-Glucose-6,6-d2) would fail to detect this position-specific kinetic bottleneck because the C-6 hydrogen is not involved in the rate-limiting transition state.
| Evidence Dimension | DPG-dependent kinetic isotope effect (k_H/k_D) |
|---|---|
| Target Compound Data | D-Glucose-2-d: KIE = 2.1 ± 0.3 |
| Comparator Or Baseline | D-Glucose-2-h: KIE = 1.0 (reference) |
| Quantified Difference | 2.1-fold rate reduction with C-2 deuteration |
| Conditions | In vitro hemoglobin A₀ glycation; Tris 10 mM buffer, pH 7.3/pD 7.8, 37°C, fixed 2,3-DPG concentration |
Why This Matters
For researchers studying diabetic complications or protein glycation mechanisms, D-Glucose-d2-2 provides uniquely actionable kinetic data on the Amadori rearrangement that C-6-deuterated or perdeuterated glucose cannot yield.
- [1] Gil H, Uzcategui J. Isotope effects in the non enzymic glycation of hemoglobin catalyzed by DPG. 1993. View Source
